molecular formula C17H12F3N5O3 B2862589 (3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 1327558-98-4

(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No. B2862589
CAS RN: 1327558-98-4
M. Wt: 391.31
InChI Key: DLOZDEMDUQUBFV-UHFFFAOYSA-N
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Description

(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C17H12F3N5O3 and its molecular weight is 391.31. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Several studies have focused on the synthesis of compounds with structural similarities, evaluating their potential antimicrobial and antifungal activities. Compounds such as (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones and related derivatives have been synthesized and found to exhibit good antimicrobial activity comparable with standard drugs like ciprofloxacin and fluconazole. Compounds containing methoxy groups, in particular, showed high antimicrobial activity (Kumar et al., 2012). Another study synthesized novel 1,5-disubstituted pyrazole and isoxazole derivatives, which also displayed significant antibacterial and antifungal activities (Sanjeeva et al., 2022).

Anticancer Activities

Research into the anticancer properties of related compounds has shown promising results. For instance, derivatives of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones were synthesized and tested for their antiviral and antitumoral activity. Subtle structural variations on the phenyl moiety allowed tuning of biological properties toward antiviral or antitumoral activity, with some compounds showing promising in vitro anticoronavirus and antitumoral activity (Jilloju et al., 2021).

Drug-likeness Properties

Another study focused on the in-silico prediction of drug-likeness properties and in vitro microbial investigation of dihydropyrrolone conjugates. The synthesized compounds were investigated for their antimicrobial activities against various bacterial and fungal strains, revealing good to moderate activity. Some compounds exhibited better antimycobacterial agents compared to standard drugs like ciprofloxacin and pyrazinamide, indicating excellent drug-likeness properties (Pandya et al., 2019).

properties

IUPAC Name

[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N5O3/c18-17(19,20)27-12-3-1-10(2-4-12)16(26)25-8-11(9-25)15-23-14(24-28-15)13-7-21-5-6-22-13/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOZDEMDUQUBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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